2-(Methylthio)-1H-imidazolium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84501-63-3 |
|---|---|
Molecular Formula |
C4H7BrN2S |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
2-methylsulfanyl-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-7-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H |
InChI Key |
IDUZEHNIYZGZBV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CN1.Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylthio 1h Imidazolium Bromide and Analogs
Conventional Synthetic Pathways
Traditional methods for the synthesis of 2-(methylthio)-1H-imidazolium bromide and related structures predominantly rely on two key strategies: the quaternization of pre-functionalized imidazole (B134444) precursors and the S-alkylation of imidazole-2-thione tautomers.
Quaternization Reactions of 2-Methylthioimidazole Precursors
The direct quaternization of a 2-(methylthio)imidazole (B155837) derivative with an alkyl or aralkyl halide is a common and straightforward approach to synthesize the corresponding imidazolium (B1220033) salt. This method involves the N-alkylation of a nitrogen atom in the imidazole ring.
The synthesis of unsymmetrical imidazolium salts can be achieved through the direct quaternization of N-substituted imidazoles. For instance, the reaction of 1-substituted imidazoles with arylboronic acids provides a convenient route to these salts, showcasing a broad tolerance for various functional groups and excellent chemoselectivity.
While specific examples detailing the direct quaternization of 2-(methylthio)imidazole with bromomethane (B36050) to yield 1-methyl-2-(methylthio)-1H-imidazolium bromide are not extensively documented in readily available literature, the general principle of N-alkylation of imidazoles is well-established. The reaction typically proceeds by treating the N-substituted imidazole with an alkylating agent, often in a suitable solvent, to afford the desired imidazolium salt.
S-Alkylation Strategies of Thione Tautomers in Imidazole Systems
An alternative and often preferred route to 2-(methylthio)-substituted imidazolium salts involves the S-alkylation of the corresponding imidazole-2-thione tautomer. This pathway is particularly useful as imidazole-2-thiones are readily accessible precursors. The thione form of the molecule can be selectively alkylated at the sulfur atom, followed by N-alkylation to form the desired dually substituted imidazolium salt.
A notable example is the spontaneous S-alkylation of methimazole (B1676384) (1-methyl-1H-imidazole-2(3H)-thione) with 1,2-dichloroethane (B1671644). nih.govnih.govnih.gov This reaction leads to the formation of a thioether linkage. nih.govnih.govnih.gov Subsequent N-alkylation would then yield the target imidazolium salt. The reaction of 1-methyl-1H-imidazole-2-thiol with different reagents can lead to the formation of various S-substituted products. For instance, reaction with 2-bromo-1,3-di(methoxy)imidazolium hexafluorophosphate (B91526) in the presence of a base like N,N-diisopropylethylamine in acetonitrile (B52724) can yield the corresponding 2-(hetarylmercapto)imidazolium salt. nih.gov
Table 1: Comparison of Conventional Synthetic Methods for Imidazolium Salt Analogs
| Method | Precursor | Reagent | Product | Conditions | Yield | Reference |
| Quaternization | 1-Aryl-4,5-dimethylimidazole | Alkyl bromide | 1-Aryl-3-alkyl-4,5-dimethylimidazolium bromide | Reflux | Good to Excellent | beilstein-journals.org |
| S-Alkylation | Methimazole | 1,2-dichloroethane | 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane | Spontaneous, RT, 15 days | Not specified | nih.govnih.govnih.gov |
| S-Alkylation | 1-Methyl-1H-imidazole-2-thiol | 2-Bromo-1,3-di(methoxy)imidazolium hexafluorophosphate | 2-(1-Methyl-1H-imidazol-2-ylthio)-1,3-di(methoxy)imidazolium bromide | MeCN, DIPEA, RT, 2h | Acceptable | nih.gov |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have driven the development of more sustainable synthetic protocols. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields compared to conventional heating. semanticscholar.orgnih.gov This technique has been successfully applied to the synthesis of various imidazolium salts. semanticscholar.orgnih.gov
The N-alkylation of imidazole derivatives is significantly accelerated under microwave conditions. semanticscholar.orgnih.gov For example, the synthesis of 1,3-dialkyl-2-arylbenzimidazolium salts from the corresponding N-alkylated benzimidazoles and alkyl halides saw reaction times decrease from 3-6 hours with conventional heating to just 5-35 minutes under microwave irradiation, with yields increasing from a 4-71% range to 64-96%. researchgate.net This method is advantageous due to its mild conditions, reduced solvent usage, and ease of purification. researchgate.net Although a specific protocol for this compound is not detailed, the successful application to analogous systems suggests its high potential. In one study, the microwave-assisted synthesis of pyridine-functionalized (benz)imidazolium salts reduced the reaction time from 5 days to 3 hours. monash.edu
Sonochemical Synthesis (Ultrasound-Assisted Procedures)
The application of ultrasound in chemical synthesis, known as sonochemistry, can promote reactions through the phenomenon of acoustic cavitation. This method has been shown to be an efficient and environmentally friendly way to produce ionic liquids, offering higher yields and significantly reduced reaction times. researchgate.netresearchgate.net
The synthesis of 1-alkyl-3-methylimidazolium bromide ionic liquids has been achieved through an ultrasound-assisted, solvent-free reaction of 1-methylimidazole (B24206) and alkyl bromides, resulting in high product yields (>95%) under mild conditions (2-5 hours at 20-40 °C). researchgate.net This demonstrates the feasibility of sonochemistry for the preparation of imidazolium bromides. While a specific application to 2-(methylthio)imidazole is not explicitly reported, the general success of this green method for related compounds is promising.
Solvent-Free Reaction Conditions in Ionic Liquid Preparation
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reaction conditions for the synthesis of ionic liquids are highly desirable as they simplify work-up procedures and reduce waste.
The synthesis of imidazolium-based ionic liquids often involves a highly exothermic alkylation reaction. In conventional batch synthesis, a solvent is typically used to control the temperature and prevent thermal degradation of the product. However, solvent-free, high-temperature synthesis in microreactors has been demonstrated for compounds like 1-butyl-3-methylimidazolium bromide. This approach leverages the high surface-to-volume ratio of microreactors for efficient heat transfer, eliminating the need for a solvent. Additionally, solvent-free synthesis of 1-alkyl-3-methylimidazolium bromide has been effectively carried out using ultrasound assistance. researchgate.net
Table 2: Green Synthetic Approaches for Imidazolium Salt Analogs
| Method | Precursor(s) | Reagent | Product | Conditions | Yield | Reference |
| Microwave-Assisted | 1-Methyl-2-arylbenzimidazole | Alkyl halide | 1,3-Dialkyl-2-arylbenzimidazolium salt | DMF, 5-35 min | 64-96% | researchgate.net |
| Sonochemical (Solvent-Free) | 1-Methylimidazole | Alkyl bromide | 1-Alkyl-3-methylimidazolium bromide | 20-40 °C, 2-5 h | >95% | researchgate.net |
| Solvent-Free (Microreactor) | 1-Methylimidazole | 1-Bromobutane | 1-Butyl-3-methylimidazolium bromide | 120 °C, 1 min residence time | High space-time yield |
Mechanistic Investigations into Imidazolium Salt Formation
The formation of imidazolium salts from N-substituted imidazoles and alkyl halides is a cornerstone reaction, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net Computational and experimental studies on analogous systems provide significant insight into the mechanistic details applicable to the synthesis of this compound.
The synthesis of imidazolium salts via the alkylation of an N-substituted imidazole is characterized as a second-order nucleophilic substitution reaction. nih.gov In this process, the nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. nih.gov This concerted, single-step mechanism proceeds through a trigonal bipyramidal transition state. calstate.edu
For the synthesis of a simple 1,3-dialkylimidazolium salt, the reaction rate is dependent on the concentration of both the N-alkylimidazole and the alkyl halide. nih.gov Density Functional Theory (DFT) calculations on the Menshutkin reaction between N-methylimidazole and chloroethane (B1197429) show the reaction proceeds via an SN2 mechanism with a calculated energy barrier that is significantly lower than alternative pathways. nih.gov The transition state involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-halogen bond. calstate.edu In the context of synthesizing a this compound, the starting material would be a 1-alkyl-2-(methylthio)imidazole, which is then alkylated by a second alkyl bromide. The presence of the methylthio group at the 2-position can influence the nucleophilicity of the imidazole nitrogen, but the fundamental SN2 pathway is expected to be conserved.
| Parameter | Description | Significance |
|---|---|---|
| Reaction Order | Second-order overall; first-order in both nucleophile (imidazole) and electrophile (alkyl halide). nih.gov | The reaction rate is directly influenced by the concentrations of both reactants. |
| Geometry | Trigonal bipyramidal arrangement around the central carbon atom. calstate.edu | Characterizes the highest energy point along the reaction coordinate. |
| Bonding | Partial formation of the C-N bond and partial cleavage of the C-X (halide) bond. calstate.edu | Represents a concerted process where bond making and breaking occur simultaneously. |
| Stereochemistry | Inversion of configuration at the electrophilic carbon center (if chiral). | A hallmark of the SN2 mechanism, resulting from backside attack of the nucleophile. |
The environment in which the SN2 reaction occurs plays a critical role in its kinetics. Polar solvents are known to stabilize the charged transition state more effectively than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Studies have shown that the energy barrier for imidazolium salt formation is significantly reduced when moving from the gas phase to a solvent like toluene (B28343). nih.gov
Synthesis of Functionalized and Dicationic Imidazolium Bromide Derivatives
This compound serves as a versatile precursor for a variety of more complex structures. These include N-heterocyclic carbenes, bis-imidazolium scaffolds, and derivatives with modified 2-substituents.
Imidazolium salts are the most common precursors to N-heterocyclic carbenes (NHCs). nih.gov The standard method for generating an NHC involves the deprotonation of the corresponding imidazolium salt at the C2 position using a strong base. nih.gov This reaction is often performed in situ to generate the reactive carbene for immediate use in catalysis or complexation with a metal center. nih.gov
For a this compound, direct deprotonation at the C2 position is blocked by the methylthio group. Therefore, to use this compound as an NHC precursor, the methylthio group must first be removed or the NHC must be generated through an alternative C-H position (e.g., C4 or C5), leading to what is known as an "abnormal" or mesoionic carbene. However, the more common strategy involves modifying the 2-position, as discussed in section 2.4.3, to replace the methylthio group with a hydrogen atom prior to deprotonation. The synthesis of prominent NHC precursors like IPr·HCl and IMes·HCl typically involves a multi-step process starting from glyoxal (B1671930) and an appropriately substituted aniline, followed by cyclization to form the imidazolium ring. beilstein-journals.orgnih.gov
Bis-imidazolium salts, also known as dicationic ionic liquids, feature two imidazolium rings linked by a spacer. These are commonly synthesized by reacting two equivalents of an N-substituted imidazole with a dihaloalkane. calstate.edunih.gov This reaction proceeds via a double SN2 alkylation.
Starting with 2-(methylthio)-1H-imidazole or its N-alkylated derivatives, a bis-imidazolium bromide scaffold can be prepared. For example, reacting two equivalents of 1-alkyl-2-(methylthio)imidazole with a linker such as 1,3-dibromopropane (B121459) would yield a dicationic salt where the two imidazolium rings are connected at their nitrogen atoms by a propyl chain. researchgate.net A study on the spontaneous reaction of methimazole (1-methyl-1H-imidazole-2-thiol) with 1,2-dichloroethane demonstrated the formation of a bis-imidazolyl thioether, showcasing the feasibility of linking imidazole rings derived from 2-thioimidazole precursors. nih.gov The synthesis of these dicationic salts often requires heating in a suitable solvent like acetonitrile or toluene. calstate.edunih.gov
| Imidazole Precursor | Linking Agent | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| 1-Methylimidazole | Methylene (B1212753) Bromide | Toluene | Reflux | calstate.edu |
| 1-(Naphthalen-2-ylmethyl)imidazole | 1,3-Dibromopropane | Acetonitrile | Heated overnight | nih.gov |
| 1-Methyl-1H-imidazole-2-thiol | 1,2-Dichloroethane | 1,2-Dichloroethane | Reflux | nih.gov |
| N-Alkylimidazole | Dichloroalkanes | DMSO (cosolvent) | 70 °C | rsc.org |
The substituent at the C2 position of the imidazolium ring is crucial for its stability and reactivity, particularly concerning its use as an NHC precursor. While the C2-hydrogen is acidic, other groups at this position can be designed to be good leaving groups, allowing for further functionalization through nucleophilic substitution.
The methylthio (-SMe) group in this compound can potentially act as a leaving group. Research on analogous systems, such as 2-bromo-1,3-dialkoxyimidazolium salts, has shown that the 2-bromo substituent can be readily displaced by various S-nucleophiles, such as aryl and hetaryl thiols. nih.gov This provides a pathway to a range of 2-arylmercapto- and 2-hetarylmercaptoimidazolium salts. nih.gov By analogy, the 2-(methylthio) group, particularly after activation (e.g., by further alkylation to form a sulfonium (B1226848) salt), could be displaced by other nucleophiles. This strategy allows for the introduction of a wide variety of functional groups at the C2 position, significantly expanding the chemical diversity of accessible imidazolium salts. Another approach involves the reaction of N-heterocyclic carbenes with disulfides, which can lead to the formation of 2,3-dihydro-imidazole-2-thiones, demonstrating the reactivity of the C2 position towards sulfur-based electrophiles. alliedacademies.org
Computational Chemistry and Theoretical Investigations of 2 Methylthio 1h Imidazolium Bromide Systems
Density Functional Theory (DFT) Studies
DFT has become an indispensable tool for exploring the properties of imidazolium-based systems. It offers a balance between computational cost and accuracy for investigating electronic structures, reaction pathways, and molecular interactions.
The electronic characteristics of imidazolium (B1220033) salts are fundamentally described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates the molecule is more prone to chemical reactions. researchgate.net
In computational studies of related 1-alkyl-2-methyl imidazolium bromides, DFT calculations using the B3LYP correlation function have been employed to determine these energy values. fgcu.edu For instance, the calculated HOMO-LUMO energy gaps for 1-hexyl-2-methyl imidazolium bromide ([HMIM][Br]) and 1-octyl-2-methyl imidazolium bromide ([OMIM][Br]) were found to be 7.147 kcal/mol and 8.037 kcal/mol, respectively. fgcu.edu These values provide insight into the electronic behavior and reactivity of these molecules. fgcu.edusciengine.com
Table 1: Frontier Molecular Orbital Energies for Related Imidazolium Bromides Data calculated for related 2-methyl substituted imidazolium bromide compounds.
| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | Energy Gap (ΔE) (kcal/mol) | Source |
| 1-hexyl-2-methyl imidazolium bromide | - | - | 7.147 | fgcu.edu |
| 1-octyl-2-methyl imidazolium bromide | - | - | 8.037 | fgcu.edu |
Note: Specific HOMO and LUMO energy values were not detailed in the source, only the resulting energy gap.
The distribution of these frontier orbitals is also significant. In these imidazolium salts, the HOMO is typically localized on the more electron-rich areas, while the LUMO resides on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack. sciengine.com
DFT calculations are instrumental in mapping the reaction pathways for the synthesis of imidazolium-based ionic liquids, such as the Menshutkin reaction between an N-substituted imidazole (B134444) and an alkyl halide. nih.govyoutube.com Studies on the reaction of 1-methylimidazole (B24206) with alkyl bromides have shown that the reaction proceeds via an SN2 transition state. nih.govyoutube.com
The calculations reveal that the presence of hydrogen bonds can significantly influence the reaction energetics. nih.govyoutube.com Specifically, hydrogen bonds involving the hydrogen atom at the C2 position of the imidazole ring can stabilize the transition state, thereby lowering the activation energy compared to pathways where other hydrogens are involved. nih.govyoutube.com For the reaction of 1-ethylimidazole (B1293685) with ethyl chloride, a related system, the free energy barrier was calculated to be 27.6 kcal/mol in toluene (B28343) solvent. nih.gov This barrier can be further reduced by the presence of polar molecules like water or the ionic liquid product itself, which stabilize the charge separation in the transition state. nih.gov
In studies on various imidazolium bromides used as redox mediators in Li-O₂ batteries, the Br⁻/Br₃⁻ redox couple is responsible for the catalytic activity. researchgate.netrsc.org For example, with the addition of imidazolium bromide salts to the electrolyte, the charge potential is significantly reduced to around 3.5-3.6 V, which is characteristic of the bromine redox couple's activity. researchgate.net DFT can be used to calculate the Gibbs free energy of the oxidized and reduced species to predict this potential. youtube.com The methodology involves calculating the total energy of the species in both states and using the difference to determine the potential relative to a standard electrode. youtube.commdpi.com This highlights that the primary redox behavior of 2-(methylthio)-1H-imidazolium bromide would likely be governed by the electrochemical properties of the bromide ion.
Intermolecular forces, particularly hydrogen bonding and π-π stacking, dictate the physical properties and condensed-phase behavior of imidazolium salts. fgcu.edunih.govorientjchem.org DFT studies have shown that the most significant hydrogen bond in imidazolium-based ionic liquids is typically between the most acidic proton on the imidazolium ring (at the C2 position) and the anion. fgcu.edu
DFT calculations establish a direct link between the molecular structure of imidazolium salts and their macroscopic properties. fgcu.edu The HOMO-LUMO energy gap, for instance, is a descriptor for chemical reactivity and stability. researchgate.net A larger gap, as seen in [OMIM][Br] compared to [HMIM][Br], suggests greater stability. fgcu.edu
The geometry and electronic distribution of the cation and anion influence the compound's function. In catalytic applications, the spatial arrangement of the imidazolium headgroups has been shown to be a critical factor. nih.gov DFT studies on dicationic imidazolium bromides revealed that the distance and orientation between the cationic centers, dictated by the linker structure, significantly impact catalytic activity. nih.gov Similarly, the electronic properties derived from DFT, such as the molecular electrostatic potential (MEP), can predict the sites most likely to interact with other molecules, providing insights into solvation and reactivity. mdpi.com
Advanced Applications of Imidazolium Bromide Compounds in Catalysis
Organocatalysis by Imidazolium (B1220033) Bromide Systems
Organocatalysis, the use of small organic molecules as catalysts, has seen significant growth, with imidazolium-based ionic liquids playing a notable role. beilstein-journals.orgnih.govresearchgate.net These compounds are valued for their tunable properties and stability. beilstein-journals.orgnih.gov
Dicationic Imidazolium Ionic Liquids as Organocatalysts
Dicationic imidazolium ionic liquids (DIILs), which feature two imidazolium cations linked by a spacer, have emerged as a promising class of organocatalysts. nih.gov Their bidentate nature can enhance catalytic activity compared to their monocationic counterparts. nih.gov The structural variations possible, including the nature of the cation, anion, and the linker, allow for the fine-tuning of their physicochemical properties such as solubility and acidity. nih.gov However, specific studies detailing the synthesis and organocatalytic application of a dicationic system based on 2-(Methylthio)-1H-imidazolium bromide are not found in the current body of scientific literature.
Catalytic Activity in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient synthetic strategies. nih.govvu.nlrug.nlnih.govrsc.org Imidazolium-based ionic liquids have been employed as catalysts in various MCRs, often lauded for their potential as environmentally benign reaction media. nih.govcabidigitallibrary.orgresearchgate.net Research has demonstrated the catalytic activity of certain dicationic imidazolium ionic liquids in MCRs for the synthesis of biologically active compounds. nih.gov For instance, a polyethylene (B3416737) glycol methacrylate-grafted tetra-ethylene glycol-bridged imidazolium-based dicationic ionic liquid has shown excellent catalytic activity in the synthesis of N-methyl-2-nitro-aryl-benzo researchgate.netbeilstein-journals.orgimidazo[1,2-a]pyrimidine amines. nih.gov This reaction involved (E)-N-methyl-1-(methylthio)-2-nitroethenamine as a reactant, but the catalyst itself was a complex polymeric structure and not this compound. nih.gov There is no specific literature available on the use of this compound as a catalyst for multicomponent reactions.
Performance in Specific Organic Transformations (e.g., Strecker Reaction, Carbamate (B1207046) Synthesis, Knoevenagel Condensation)
The application of imidazolium salts has been explored in several key organic transformations:
Strecker Reaction: This reaction is a classic method for synthesizing α-aminonitriles. Protic ionic liquids, including N-methyl-imidazolium acetate, have been shown to be effective promoters for the three-component Strecker reaction. cabidigitallibrary.orgresearchgate.net The acidic proton on the imidazolium ring is thought to play a key role in activating the carbonyl group. cabidigitallibrary.org No studies specifically report the use of this compound in the Strecker reaction.
Carbamate Synthesis: Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) bromide (EMImBr), have demonstrated excellent catalytic performance in the synthesis of methyl N-methyl carbamate from methyl carbamate and methanol (B129727), a phosgene-free pathway. researchgate.net The catalytic activity of imidazolium-based ionic liquids is also noted in the synthesis of other carbamates, where the imidazolium cation and the counter-ion can both play activating roles. nih.gov However, the performance of this compound in carbamate synthesis is not documented.
Knoevenagel Condensation: This condensation reaction is a fundamental C-C bond-forming reaction. Imidazolium-based ionic liquids have been used as catalysts, sometimes acting as both the solvent and the catalyst. core.ac.uk The mechanism is believed to involve the activation of the methylene (B1212753) compound by the basic anion of the ionic liquid, while the acidic proton of the imidazolium cation activates the aldehyde. Again, there is no specific research on the application of this compound in the Knoevenagel condensation.
Metal-Catalysis Involving Imidazolium Bromide Ligand Precursors
Imidazolium salts are crucial precursors for the in-situ generation of N-heterocyclic carbenes (NHCs), which have become ubiquitous ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability. beilstein-journals.orgbeilstein-journals.orgnih.govtcichemicals.com
N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis
NHCs are stable carbenes that form strong bonds with transition metals, leading to robust and highly active catalysts. nih.govresearchgate.netrsc.org The electronic and steric properties of the NHC ligand, which are determined by the substituents on the imidazole (B134444) ring, significantly influence the catalytic activity of the metal complex. researchgate.net Sulfur-functionalized NHC ligands, including those with thioether groups, have been synthesized and their transition metal complexes have been studied. researchgate.net These ligands can exhibit hemilabile behavior, where the sulfur donor can reversibly coordinate to the metal center, potentially influencing the catalytic cycle. researchgate.net While the synthesis of various thioether-tethered imidazolium salts as NHC precursors has been reported, there are no specific examples of NHC ligands being generated from this compound for use in transition metal catalysis.
Catalytic Oxidation and Hydrogenation Reactions
Imidazolium bromide and related imidazolium salts have demonstrated significant potential as catalysts or catalyst supports in both oxidation and hydrogenation reactions. Their role often involves stabilizing catalytic species, enhancing reaction rates, and facilitating product separation.
In the realm of catalytic oxidation , imidazolium-based ionic liquids have been employed in various transformations. For instance, imidazolium-containing diselenides have been utilized for catalytic oxidations with hydrogen peroxide and sodium bromide in aqueous solutions. ua.es These systems have proven effective for a range of oxidation reactions, including the conversion of sulfides to sulfoxides. ua.es While not involving an imidazolium bromide directly as the catalyst, 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been shown to promote the selective oxidation of aliphatic and aromatic sulfides to their corresponding sulfoxides using sodium bromate (B103136) (NaBrO3) under neutral conditions.
Regarding catalytic hydrogenation , imidazolium-based ionic liquids are recognized for their ability to serve as media for biphasic hydrogenation reactions, allowing for the easy separation and recycling of the catalyst. nih.gov For example, iridium nanoparticles stabilized in 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) have been used as recyclable catalysts for the hydrogenation of olefins. nih.gov In the context of CO2 hydrogenation, amine-functionalized imidazolium ionic liquids, which can be synthesized from a bromide precursor, have been investigated to improve catalyst performance. wku.edu Specifically, the synthesis of an amine-functionalized imidazolium ionic liquid often starts with the quaternization of 1-methylimidazole (B24206) with 3-bromopropylamine (B98683) hydrobromide to form an imidazolium bromide intermediate. wku.edu Furthermore, supported ionic liquid phase (SILP) materials using imidazolium-based ionic liquids grafted onto activated carbon have been developed for the aqueous phase hydrogenation of CO2 to formic acid, demonstrating high activity and stability. acs.org
It is important to note that specific studies detailing the use of "this compound" in these particular oxidation and hydrogenation reactions were not identified in the surveyed literature.
Catalysis in Green Chemical Processes
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are well-aligned with the application of imidazolium-based ionic liquids. Their low volatility and potential for recyclability make them attractive alternatives to traditional volatile organic solvents.
Carbon Dioxide (CO2) Conversion to Cyclic Carbonates
The conversion of carbon dioxide, a major greenhouse gas, into valuable chemicals is a significant area of green chemistry research. One of the most studied reactions is the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are used as polar aprotic solvents and intermediates in the synthesis of polymers and fine chemicals. Imidazolium bromides have been extensively studied as catalysts for this transformation.
The catalytic system often involves the imidazolium salt acting as a cocatalyst with a metal complex or as a bifunctional catalyst itself. The bromide anion plays a crucial role as a nucleophile that initiates the ring-opening of the epoxide, which is a key step in the reaction mechanism. Density functional theory calculations have shown a synergistic effect between an electrophilic metal center and the nucleophilic bromide anion in imidazolium bromide-functionalized metal macrocycles, leading to high catalytic activity. rsc.org
Immobilizing imidazolium bromides on solid supports is a common strategy to enhance catalyst separation and reusability. For example, imidazolium hydrogen bromide has been immobilized on supports like Santa Barbara Amorphous-15 (SBA-15) and Materials of Institute Lavoisier-101 Chromium (MIL-101(Cr)), with the porous structure of the support playing a critical role in the catalytic activity. wku.edu
The efficiency of these catalytic systems can be high, with some studies reporting excellent yields of cyclic carbonates under relatively mild and solvent-free conditions. nih.govorganic-chemistry.org
Table 1: Catalytic Performance of Imidazolium Bromide-Based Systems in CO2 Cycloaddition
| Catalyst System | Epoxide | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Source |
| Al-salen / [C4C1Im][HCO3] | Propylene Oxide | Room Temp | 1 | 24 | >99 | >99 | nih.gov |
| MIL-101-IMHBr | Propylene Oxide | 100 | 10 | 4 | ~95 | >99 | wku.edu |
| Imidazolium Salts | Various Epoxides | 60 - 100 | Atmospheric | 2 - 24 | Not Specified | Not Specified | organic-chemistry.org |
Sustainable Synthesis of Heterocyclic Compounds (e.g., Oxazoles, Thiophenes)
The synthesis of heterocyclic compounds is of great importance in medicinal chemistry and materials science. Imidazolium-based ionic liquids have emerged as promising catalysts and reaction media for these syntheses, often promoting more sustainable reaction conditions.
While specific examples using "this compound" are not documented, related imidazolium salts have been employed. In the synthesis of oxazoles , imidazolium-based ionic liquids have been used as solvents in palladium-mediated C-C coupling reactions. researchgate.net For instance, a piperidine-appended imidazolium ionic liquid has been utilized for the Suzuki coupling reaction to produce substituted oxazoles with good yields. researchgate.net
For the synthesis of thiophenes , a functionalized imidazolium salt, 1,3-bis(carboxymethyl)imidazolium chloride, has been used as a heterogeneous catalyst for the reaction of aryl methyl ketones with elemental sulfur. ua.esresearchgate.net This method allows for the solvent-free and inert-atmosphere-free synthesis of 2,4-substituted thiophenes and demonstrates good sustainability with a low E-factor. ua.esresearchgate.net The catalyst was also shown to be reusable. ua.es Although this example uses an imidazolium chloride, it highlights the potential of the imidazolium scaffold in facilitating this type of transformation.
No specific research detailing the application of "this compound" in the synthesis of oxazoles or thiophenes was found.
Catalyst Recyclability and Reusability Studies
A key advantage of using imidazolium bromide catalysts, particularly when they are in a liquid phase or immobilized on a support, is the potential for their recovery and reuse. This is a cornerstone of green chemistry, as it reduces waste and improves the economic viability of a process.
Numerous studies on the applications of imidazolium bromides in catalysis emphasize their recyclability. In the context of CO2 conversion to cyclic carbonates, imidazolium-based catalytic systems have been successfully recycled multiple times without a significant loss of activity. nih.gov For example, an Al-salen complex used with an imidazolium hydrogen carbonate cocatalyst was recycled at least four times with no major decrease in performance. nih.gov
Similarly, in the synthesis of thiophenes using 1,3-bis(carboxymethyl)imidazolium chloride, the catalyst could be easily separated from the reaction mixture and reused. ua.es In other catalytic applications, such as the Diels-Alder reaction, imidazolium-tagged copper catalysts have been recycled up to ten times without any loss in activity or enantioselectivity. researchgate.net
The ease of separation is often achieved by the insolubility of the catalyst in the product phase, allowing for simple decantation or filtration. When immobilized on solid supports, the catalyst can be readily recovered by filtration. The stability of the imidazolium salt under the reaction conditions is a critical factor that determines its reusability.
Electrochemical Investigations of 2 Methylthio 1h Imidazolium Bromide and Imidazolium Salts
Redox Behavior and Electrochemical Reduction Potentials
The redox behavior of imidazolium (B1220033) salts is a cornerstone of their application in electrochemistry. The process is typically characterized by the reduction of the imidazolium cation and the oxidation of its corresponding anion.
The electrochemical reduction of imidazolium cations is highly dependent on the substituents on the ring. For many 1,3-dialkylimidazolium salts, the reduction is centered on the C2 carbon. The cathodic reduction can lead to the cleavage of the C2-H bond, resulting in the formation of a free N-heterocyclic carbene (NHC) and molecular hydrogen. researchgate.netresearchgate.net This process is a key step in using these salts as precursors for organocatalysts. researchgate.net The reduction potential can be finely tuned by modifying the electronic properties of the substituents on the nitrogen atoms. researchgate.net
In the context of CO2 reduction, it has been proposed that the imidazolium cation and CO2 are simultaneously reduced, leading to the formation of a stable adduct between the CO2 radical anion and the radical formed from the imidazolium cation. nih.govresearchgate.net This interaction can block further CO2 reduction after a single electron transfer. nih.gov
The anion also plays a crucial role. In the case of 2-(Methylthio)-1H-imidazolium bromide, the bromide anion (Br⁻) can function as a redox mediator, as has been observed in applications like Li-O₂ batteries where it catalyzes the decomposition of discharge products. rsc.org The presence of a sulfur-containing substituent, such as the methylthio group, is known to be significant in various redox-regulated metabolic pathways, highlighting the unique electronic nature of sulfur in molecular systems. nih.gov
While a specific reduction potential for this compound is not available, the following table provides a reference for the reduction potentials of other related imidazolium salts.
| Imidazolium Cation | Anion | Conditions | Reduction Potential (V) | Reference |
|---|---|---|---|---|
| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium | Chloride | vs. Ag/AgCl | -2.38 | researchgate.net |
| 1-Butyl-3-methylimidazolium | Tetrafluoroborate (B81430) | vs. Fc/Fc+ | -2.32 | researchgate.net |
| 1-Ethyl-3-methylimidazolium (B1214524) | NTf₂⁻ | vs. Ag/Ag⁺ | Onset at ~-2.2 | nih.gov |
Electrochemical Stability Window (ESW) Determinations
The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. For imidazolium-based ionic liquids, the ESW is generally determined by the oxidation potential of the anion and the reduction potential of the imidazolium cation. nih.govnih.gov
Imidazolium-based ionic liquids are known to exhibit wide electrochemical windows, often around 4 V or more, making them suitable for various electrochemical devices. researchgate.net
The table below presents ESW values for several imidazolium-based ionic liquids, illustrating the influence of the constituent ions.
| Cation | Anion | ESW (V) | Reference |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium | [PF₆]⁻ | ~5.5 | nih.gov |
| 1-Ethyl-3-methylimidazolium | [BF₄]⁻ | 4.1 | nih.gov |
| 1-Butyl-3-methylimidazolium | [TFSI]⁻ | ~4.7 | nih.gov |
| 1-Ethyl-3-methylimidazolium | [FSI]⁻ | 4.1 | nih.gov |
ESW values are approximate and depend on the measurement conditions (electrode material, scan rate, temperature, and purity). [TFSI]⁻ = bis(trifluoromethanesulfonyl)imide, [FSI]⁻ = bis(fluorosulfonyl)imide.
Ionic Conductivity Measurements for Electrochemical Applications
Ionic conductivity is a measure of an electrolyte's ability to conduct an electrical current via ion movement, a fundamental property for applications such as batteries and supercapacitors. The conductivity of imidazolium-based ionic liquids is influenced by factors like the size and shape of the constituent ions, viscosity, and temperature.
For imidazolium bromide salts, research has demonstrated a clear relationship between the length of the N-alkyl substituent and ionic conductivity. Generally, as the alkyl chain length increases, the viscosity of the ionic liquid also increases, which in turn leads to a decrease in ionic conductivity. Temperature has a significant effect; increasing the temperature lowers the viscosity and consequently enhances the ionic conductivity. researchgate.net
The following table provides conductivity data for 1-Butyl-3-methylimidazolium bromide, a close analogue to the subject compound.
| Compound | Temperature (K) | Conductivity (S m⁻¹) | Reference |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium bromide | 298 | 0.12 | researchgate.net |
| 1-Butyl-3-methylimidazolium bromide | 323 | 0.43 | researchgate.net |
| 1-Butyl-3-methylimidazolium bromide | 348 | 1.01 | researchgate.net |
| 1-Butyl-3-methylimidazolium bromide | 373 | 1.94 | researchgate.net |
Electrochemical Synthesis Methodologies (e.g., N-Heterocyclic Carbenes)
Electrochemical methods offer a mild and selective alternative to traditional chemical routes for synthesizing valuable compounds from imidazolium salt precursors. whiterose.ac.uk A primary example is the electrochemical generation of N-heterocyclic carbenes (NHCs).
This synthesis is achieved through the electrochemical reduction of the imidazolium salt at a cathode. researchgate.netwhiterose.ac.uk The reduction typically cleaves the bond at the C2 position of the imidazolium ring, producing the free carbene with hydrogen as the only byproduct. researchgate.netwhiterose.ac.uk This "electron-as-reagent" approach avoids the need for strong bases (like potassium hydride or organolithium reagents) and air-sensitive materials often required in conventional NHC synthesis. whiterose.ac.ukrsc.org
Furthermore, this methodology can be extended to the one-pot synthesis of metal-NHC complexes. By using a sacrificial metal anode, the metal is oxidized to form cations in solution simultaneously as the NHC is generated at the cathode. The two species then combine in situ to form the desired metal-NHC complex. whiterose.ac.uk This has been demonstrated for a variety of transition metals, including copper, nickel, and iron. researchgate.net The synthesis of the imidazolium salt precursors themselves often involves the alkylation of an imidazole (B134444) derivative or a multi-component reaction between a primary amine, glyoxal (B1671930), and formaldehyde. rsc.orgnih.gov Research has also detailed the synthesis of thiol-functionalized imidazolium salts, which can be used to form self-assembled monolayers. rsc.org
Surface Electrochemistry Studies
The behavior of imidazolium salts at electrode surfaces is critical to their function in electrocatalysis and energy storage. Studies using techniques like atomic force microscopy (AFM) have shown that imidazolium-based ionic liquids form distinct layered structures at the electrode-electrolyte interface. nih.gov The specific nature of this structuring is highly dependent on the surface chemistry of the electrode. For example, an imidazolium cation can engage in π-π⁺ stacking interactions with functional groups on a modified gold surface, leading to more uniform ion layers and faster capacitive processes. nih.gov
In the context of electrocatalysis, particularly CO₂ reduction, the imidazolium cation is not merely a passive electrolyte component. It actively participates in the reaction at the electrode surface. It has been shown that on platinum electrodes, the reduction of the imidazolium cation can occur simultaneously with CO₂ reduction, leading to the formation of a stable adduct that can passivate the electrode surface. nih.govresearchgate.net The formation of NHC species at the surface can also lead to surface poisoning by blocking active sites. nih.gov
Functionalized imidazolium salts have been specifically designed for surface modification. Salts with thiol or disulfide groups can form self-assembled monolayers (SAMs) on gold surfaces, creating a well-ordered interface whose properties, such as wettability, can be tuned by exchanging the counter-anion. This demonstrates the potential for creating task-specific electrochemical interfaces using tailored imidazolium structures.
Intermolecular Interactions and Solvation Phenomena of 2 Methylthio 1h Imidazolium Bromide
Hydrogen Bonding Interactions within Imidazolium (B1220033) Bromide Systems
Hydrogen bonding is a defining feature of imidazolium-based ionic liquids, significantly influencing their structure and physicochemical properties. nih.govacs.org In imidazolium cations, the hydrogen atoms attached to the ring, particularly at the C2, C4, and C5 positions, are acidic and capable of forming hydrogen bonds with anions or other hydrogen bond acceptors. researchgate.netacs.org The proton at the C2 position is generally considered the most acidic and, therefore, the primary site for hydrogen bonding with the counterion. researchgate.net This interaction is a critical factor in the formation of the extended hydrogen-bonded networks observed in the solid state of imidazolium halides like 1-ethyl-3-methylimidazolium (B1214524) bromide and iodide. researchgate.net
Influence of Solvent Polarity and Dielectric Environment on Spectroscopic Properties
The spectroscopic properties of imidazolium salts are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the alteration of the electronic ground and excited states of the ionic liquid's ions due to interactions with solvent molecules. Studies using solvatochromic probe dyes, such as Nile Red, have been employed to measure the polarity of various imidazolium-based ionic liquids, finding them to be comparable in polarity to short-chain alcohols like methanol (B129727) and ethanol. researchgate.net
The Kamlet-Taft parameters (π*, α, and β) are frequently used to quantify the different aspects of solvent-solute interactions:
π : Measures the dipolarity/polarizability of the solvent. Imidazolium ionic liquids generally exhibit high π values, which vary with both the cation and anion structure. scispace.comrsc.org
α : Represents the hydrogen-bond acidity of the solvent (its ability to donate a proton to a hydrogen bond). This parameter is primarily influenced by the cation. scispace.comrsc.org
β : Describes the hydrogen-bond basicity of the solvent (its ability to accept a proton in a hydrogen bond). This value is dominated by the nature of the anion. scispace.comrsc.org
Table 1: Kamlet-Taft Parameters for Selected Imidazolium-Based Ionic Liquids This table presents data for analogous compounds to illustrate how the solvent properties are influenced by the cation and anion structure. The values for 2-(Methylthio)-1H-imidazolium bromide would be expected to show similar trends.
| Ionic Liquid | π* | α | β |
| [C₄mim][BF₄] | 1.04 | 0.63 | 0.43 |
| [C₄mim][PF₆] | 1.02 | 0.64 | 0.21 |
| [C₄mim][Cl] | 1.10 | 0.83 | 0.84 |
| [C₄mim][Br] | 1.11 | 0.74 | 0.76 |
Data synthesized from studies on 1-butyl-3-methylimidazolium ([C₄mim]) salts. researchgate.netscispace.comresearchgate.net
Solute-Solvent Interaction Mechanism Studies
The dissolution and interaction of this compound in a solvent is a multifaceted process governed by a combination of forces. firsthope.co.innih.gov The primary mechanisms involved are ion-dipole interactions, hydrogen bonding, and van der Waals forces. firsthope.co.in When the ionic liquid is dissolved in a polar solvent, the solvent molecules rearrange to solvate the imidazolium cation and the bromide anion. This process involves breaking the inter-ionic forces within the ionic liquid and forming new solute-solvent interactions. firsthope.co.in
Aggregation Behavior in Solution (e.g., Micelle and Vesicle Formation)
The aggregation of ionic liquids in solution to form structures like micelles is a well-documented phenomenon for a specific subclass known as surface-active ionic liquids (SAILs). nih.gov This behavior is analogous to that of traditional surfactants and is driven by the amphiphilic nature of the molecule, which must possess a distinct polar (hydrophilic) head group and a sufficiently long nonpolar (hydrophobic) tail. nih.gov For imidazolium-based salts, the imidazolium ring acts as the polar head, and an attached long alkyl chain (typically with eight or more carbon atoms) serves as the hydrophobic tail. researchgate.net
When the concentration of a SAIL in an aqueous solution reaches a certain point, the critical micelle concentration (CMC), the molecules spontaneously self-assemble into aggregates to minimize the contact between the hydrophobic tails and water. nih.govekb.eg The CMC is a key property that depends heavily on the molecular structure; a longer hydrophobic chain generally leads to a lower CMC value, as aggregation becomes more favorable. researchgate.net
The compound this compound lacks the long hydrophobic alkyl chain necessary for amphiphilicity. Its structure is dominated by the polar imidazolium ring and the methylthio group, which does not provide sufficient hydrophobicity to drive micellization in the conventional sense. Therefore, it is not expected to behave as a surfactant or form micelles in solution. The principles of aggregation are demonstrated by the behavior of homologous series of 1-alkyl-3-methylimidazolium bromides, where micelle formation is only observed for compounds with longer alkyl chains (n ≥ 8). researchgate.net
Table 2: Critical Micelle Concentration (CMC) of 1-Alkyl-3-methylimidazolium Bromide ([Cₙmim]Br) in Aqueous Solution at 298 K This table illustrates the necessity of a long alkyl chain for micellization in imidazolium bromide systems.
| Compound ([Cₙmim]Br) | Number of Carbons in Alkyl Chain (n) | CMC (mM) |
| [C₈mim]Br | 8 | 130 |
| [C₁₀mim]Br | 10 | 35 |
| [C₁₂mim]Br | 12 | 9.8 |
| [C₁₄mim]Br | 14 | 2.5 |
Data synthesized from studies on 1-alkyl-3-methylimidazolium bromides. researchgate.net
Advanced Materials Science Applications Derived from Imidazolium Bromide Scaffolds
Integration in Hybrid Materials and Composites
Hybrid materials that combine the distinct characteristics of organic imidazolium (B1220033) compounds and inorganic frameworks have shown significant promise. The synergy between the components often results in materials with enhanced performance that surpasses the individual constituents. nih.gov These materials are typically nanocomposites at the molecular scale, where the interface between the organic and inorganic parts plays a crucial role in determining the final properties. nih.gov
The immobilization of imidazolium-based ionic liquids (ILs) onto solid supports is a key strategy to enhance their utility, particularly in catalysis and separation technologies. rsc.org This approach, creating what are known as Supported Ionic Liquids (SILs), combines the advantages of ILs with the robustness of solid materials, which can improve stability and facilitate easier separation and recycling. rsc.org
Common supports include silica (B1680970) and graphene oxide. Imidazolium-based silica microreactors, for instance, can be synthesized in a one-pot procedure where the imidazolium salt acts as both a template for the silica structure and as the active catalytic site. rsc.org This method creates a porous silica shell that allows for the diffusion of reactants and products while protecting the polymeric matrix. rsc.org The covalent grafting of imidazolium-based ILs to inorganic supports, including magnetic nanoparticles, offers excellent stability and durability compared to physical adsorption. rsc.org This robust linkage is critical for creating reusable and economically viable materials for industrial applications. rsc.org
A significant application for imidazolium bromide-based hybrid materials is in the catalytic conversion of carbon dioxide (CO2) into valuable chemicals, such as cyclic carbonates. rsc.orgacs.orgnih.gov Hybrid organic-inorganic materials (HOIMs) containing imidazolium moieties have demonstrated high efficiency and selectivity for this reaction. acs.orgnih.gov
These catalysts are often synthesized by incorporating imidazolium-functionalized alkoxysilanes with silica precursors like tetraethyl orthosilicate. acs.orgnih.gov The resulting materials possess high surface areas and a well-defined distribution of active imidazolium sites. acs.orgnih.gov The catalytic activity stems from the ability of the imidazolium salt to activate epoxides for reaction with CO2. The bromide anion plays a crucial role as a nucleophile in the reaction mechanism.
Studies have shown that these hybrid microreactors exhibit excellent performance, are stable under reaction conditions, and can be reused for multiple cycles without a significant loss of activity. rsc.orgnih.gov The versatility of these catalysts has been proven with a range of different epoxides. nih.gov
Table 1: Performance of Imidazolium-Based Hybrid Catalysts in CO2 Conversion
| Catalyst Type | Support/Matrix | Reactant | Product | Key Findings | Reference |
| Imidazolium-based microreactors | Silica | CO2, various epoxides | Cyclic carbonates | Excellent yield and selectivity; reusable over multiple cycles. | rsc.org |
| Imidazolium-containing HOIMs | Silica | CO2, various epoxides | Cyclic carbonates | Stable, reusable, and versatile for different epoxides. | acs.orgnih.gov |
| Imidazolium cross-linked networks | POSS | CO2, glycidol, epichlorohydrin | Cyclic carbonates | High turnover number (TON) and productivity under solvent-free conditions. | nih.gov |
Polymeric ionic liquids (PILs) are a class of polymers that have an ionic liquid species attached to the polymer backbone. nih.gov The fabrication of PILs based on imidazolium bromide scaffolds typically involves the polymerization of vinyl-functionalized imidazolium monomers. nih.govnih.gov Free-radical polymerization is a common method used for this synthesis, often initiated by compounds like AIBN (azobisisobutyronitrile). nih.govdtic.mil
The properties of the resulting PILs can be systematically tuned by altering the chemical structure of the monomer, such as the length of the alkyl side chains on the imidazolium ring or the nature of the counterion. nih.govresearchgate.netrsc.org For example, varying the alkyl group length in poly(1-vinyl-3-alkylimidazolium) bromides can influence their phase transition temperatures and absorption capabilities. researchgate.net Similarly, exchanging the bromide anion for other ions can significantly affect the polymer's glass transition temperature and mechanical properties. rsc.org This tunability makes PILs highly adaptable for a wide array of applications, from absorbent materials to self-healing polymers and permselective membranes. nih.govresearchgate.netrsc.org
Application in Perovskite Solar Cell Technology
Imidazolium bromide derivatives have emerged as important additives in the development of efficient and stable perovskite solar cells (PSCs). rsc.orgmdpi.com Hybrid organic-inorganic perovskites are a leading technology in next-generation photovoltaics, and imidazolium cations play a crucial role in enhancing their performance and longevity. mdpi.comacs.org
The primary function of imidazolium bromide in PSCs is defect passivation. rsc.org In formamidinium lead iodide (FAPbI3) based PSCs, for example, compounds like 1-methyl-3-benzyl-imidazolium bromide (BzMIMBr) are introduced at the interface between the perovskite layer and the hole transport layer. rsc.org The bromide ions (Br−) effectively passivate iodide vacancies on the perovskite surface, while the imidazolium cation can interact with under-coordinated Pb2+ ions, reducing non-radiative recombination and improving the device's open-circuit voltage. rsc.org
This interfacial modification leads to a significant boost in power conversion efficiency (PCE) and enhances the stability of the device against environmental factors like humidity. rsc.org Research has demonstrated that PSCs modified with BzMIMBr can achieve PCEs over 25% and maintain a high percentage of their initial efficiency even after thousands of hours of storage in ambient conditions. rsc.org
Table 2: Impact of Imidazolium Bromide Additives on Perovskite Solar Cell Performance
| Imidazolium Compound | Perovskite Type | Role of Additive | Performance Enhancement | Reference |
| 1-methyl-3-benzyl-imidazolium bromide (BzMIMBr) | FAPbI3 | Interfacial defect passivation | Champion PCE of 25.3%; enhanced long-term and operational stability. | rsc.org |
| Imidazolium (IMI) cation | Lead Bromide | Structural component | Forms novel hybrid 2D and 3D perovskite structures. | mdpi.com |
| Imidazoanthraquinone derivative (AQ) | MAPbI3 | Additive | Improved crystallinity, fewer defects, and enhanced stability under humidity. | acs.org |
Surface Functionalization of Nanomaterials (e.g., Metal Nanocrystals)
The surface functionalization of nanomaterials with organic molecules is a critical strategy for tailoring their properties for specific applications. rsc.orgnih.govmdpi.com Imidazolium bromide compounds are used as effective ligands to modify the surface of metal nanocrystals, thereby enhancing their catalytic activity.
A notable example is the functionalization of silver nanocrystals (AgNCs) with disubstituted imidazolium ligands for the electrochemical CO2 reduction reaction (CO2RR). nih.gov The imidazolium groups on the surface of the AgNCs are believed to interact with CO2 molecules, effectively increasing the local concentration of the reactant at the catalyst's surface. nih.gov This leads to improved selectivity towards the desired product, carbon monoxide (CO). The performance of these catalyst systems can be finely tuned by systematically varying the substituents on the imidazolium ring. nih.gov Studies have shown that the ligands remain intact on the silver surface during the electrochemical reaction, ensuring catalyst stability. nih.gov
Modulation of Polymer Optical and Physical Properties (e.g., Diffraction Efficiency)
The integration of imidazolium bromides into polymer matrices can significantly modulate their optical and physical properties. A key application area is in photosensitive materials for information storage, where diffraction efficiency is a critical parameter. kyushu-u.ac.jpshd-pub.org.rs
Research has shown that adding imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) and 1-ethyl-3-methylimidazolium (B1214524) bromide ([Emim]Br), to azobenzene (B91143) side-chain polymers can dramatically increase their diffraction efficiency. kyushu-u.ac.jp For instance, the diffraction efficiency of one polymer system increased from 0.022% to 3.5% after the addition of [Emim]Br. kyushu-u.ac.jp This enhancement is attributed to the molecular interactions between the polymer and the ionic liquid. kyushu-u.ac.jp While the exact mechanism is complex, the presence of the ionic liquid facilitates the photo-induced alignment of the azobenzene chromophores, which is responsible for the formation of the diffraction grating. kyushu-u.ac.jpshd-pub.org.rsscispace.com This approach offers a simple yet effective method to improve the performance of polymeric materials for holographic data storage and other optical applications. mdpi.com
Table 3: Effect of Imidazolium Bromide on Polymer Diffraction Efficiency
| Polymer System | Ionic Liquid Additive | Initial Diffraction Efficiency (%) | Diffraction Efficiency with IL (%) | Reference |
| poly(E)-3-(4-((2-methoxy-4-nitrophenyl)diazenyl)phenoxy)propyl acrylate | 1-ethyl-3-methyl-imidazolium-bromide [Emim]Br | 0.022 | 3.5 | kyushu-u.ac.jp |
| Azo-functionalized epoxy-based polymer | 1-methylimidazolium chloride [Mim]Cl | Low | No significant increase | shd-pub.org.rsscispace.com |
| poly(E)-3-(4-((4-nitrophenyl)diazenyl)phenoxy)propyl acrylate | 1-butyl-3-methylimidazolium bromide [Bmim]Br | 0.05 | Increased (value not specified) | kyushu-u.ac.jp |
Future Research Directions and Emerging Opportunities
Exploration of Novel Derivatives and Analogues of 2-(Methylthio)-1H-imidazolium bromide
The modular nature of the imidazolium (B1220033) scaffold allows for extensive chemical modification to fine-tune its physicochemical properties. nih.gov Future research will likely focus on synthesizing novel derivatives of this compound to create task-specific ionic liquids (TSILs) and precursors for advanced materials. nih.gov
Key areas for exploration include:
Modification of N-substituents: Introducing a variety of alkyl, aryl, or functionalized chains at the N1 and N3 positions can significantly alter properties like solubility, thermal stability, and catalytic activity. For instance, synthesizing derivatives with N-polyaryl and N'-alkyl functional groups can introduce specific functionalities for applications like immobilization on surfaces. nih.gov The introduction of long alkyl chains or poly(ethylene glycol) (PEG) chains can modify hydrophilicity and toxicity profiles. nih.govresearchgate.net
Alteration of the Anion: While the parent compound is a bromide salt, exchanging the bromide anion for others (e.g., tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), bis(trifluoromethanesulfonyl)imide (TFSI⁻)) can dramatically influence properties such as ionic conductivity, viscosity, and miscibility with other solvents. researchgate.netresearchgate.net Research has shown that imidazolium salts with TFSI⁻ counterions tend to have higher ionic conductivities than their hexafluorophosphate counterparts. researchgate.net
Modification of the C2-substituent: The methylthio group itself can be modified. Oxidation could yield corresponding sulfoxide (B87167) or sulfone analogues, such as those seen in imidazo[2,1-b]thiazole (B1210989) derivatives, potentially leading to new biological activities or catalytic properties. nih.gov Alternatively, substitution of the methylthio group with other thioalkyl or thioaryl groups could be explored.
Development of Dicationic and Polymeric Structures: Creating molecules with multiple imidazolium units, such as dicationic salts or imidazolium-based polyesters, can lead to materials with enhanced thermal stability and unique morphological properties. nih.govresearchgate.net These materials are promising for applications like ion exchange membranes. researchgate.net
A scalable synthetic procedure for N-polyaryl-N'-alkyl-functionalized imidazolium salts has been developed, which could be adapted for derivatives of this compound to create TSILs with linkers like -SMe, -CN, or -OH for specific applications. nih.gov
Advanced Mechanistic Elucidation of Catalytic Processes
While imidazolium salts are widely used in catalysis, a deeper understanding of the reaction mechanisms is crucial for designing more efficient systems. For this compound, future research should focus on elucidating its role in catalytic cycles, particularly in reactions where it may act as a precursor to N-heterocyclic carbenes (NHCs).
Key research questions include:
Carbene Formation: Investigating the conditions under which this compound forms the corresponding NHC. The methylthio group may influence the stability and reactivity of the resulting carbene compared to more common H- or alkyl-substituted NHCs. The formation of carbenes from imidazolium salts is a key step in many catalytic processes. researchgate.net
Synergistic Effects: In heterogeneous catalysis, ionic liquid units can exhibit synergistic effects that enhance performance and stabilize active centers. rsc.org Studies are needed to understand how the imidazolium cation, the bromide anion, and the methylthio group of this compound interact with metal centers or substrates to promote catalysis.
Intermediate Characterization: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, ESI-MS/MS) and computational modeling to identify and characterize transient intermediates in catalytic reactions. researchgate.netnih.gov For example, time-course studies have been used to identify obligatory reaction intermediates like furoin (B1674284) in imidazolium-catalyzed reactions. nih.gov
Unsymmetrical imidazolium salts are often synthesized via an Sₙ2 mechanism where an N-alkylimidazole acts as a nucleophile. nih.gov Understanding the kinetics and thermodynamics of the formation of this compound and its derivatives is a foundational step for mechanistic studies.
Development of Highly Efficient and Selective Catalytic Systems
Building on mechanistic insights, the development of highly efficient and selective catalytic systems based on this compound is a major opportunity. Its unique electronic and steric properties could be harnessed to achieve novel reactivity.
Future directions include:
Asymmetric Catalysis: Designing chiral derivatives of this compound for use as ligands in asymmetric catalysis. By incorporating chirality into the imidazolium structure, it is possible to create catalysts for enantioselective reactions, such as the asymmetric oxidation of sulfides. rsc.org
Heterogenized Catalysts: Immobilizing the imidazolium salt or its corresponding NHC complex onto solid supports like metal-organic frameworks (MOFs), silica (B1680970), or polymers. rsc.org This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. A periodic imidazolium-bridged hybrid monolith has been shown to achieve high separation efficiency and enhanced selectivity in liquid chromatography. nih.gov
Nanoparticle Stabilization: Using this compound as an ionic liquid medium and stabilizer for the in-situ generation of metal nanoparticles. Imidazolium-based ionic liquids have been successfully used to create stable palladium nanoparticle catalysts for the selective hydrogenation of biodiesel. researchgate.net
Tandem Catalysis: Designing systems where the imidazolium salt catalyzes one step of a multi-step reaction sequence, potentially in concert with another catalyst.
An example of a highly efficient system is an ionic liquid functionalized chiral metal-organic framework (IL-Ti(salen) CMOF), which achieved remarkable chemoselectivity (93%) and enantioselectivity (>99%) in the asymmetric oxidation of methyl phenyl sulfide. rsc.org This highlights the potential for developing new, highly effective catalysts.
Design of Tailored Imidazolium Bromide Materials for Specific Applications
The versatility of imidazolium salts extends beyond catalysis into materials science. Tailoring the structure of this compound can lead to new materials with specific, desirable properties.
Emerging application areas include:
Energy Storage: Using derivatives as precursors for heteroatom-doped carbon materials. For example, imidazolium tetraphenylborate (B1193919) salts have been used to create boron and nitrogen co-doped carbons that serve as high-performance anodes for fast-rate monovalent ion batteries. rsc.orgresearchgate.net The sulfur atom from the methylthio group could be incorporated as a dopant, potentially enhancing electrochemical performance.
Gas Separation: Incorporating the imidazolium moiety into polymers or membranes for CO₂ capture. Imidazolium salts bearing amine functionalities have been shown to separate CO₂ from gas streams. nih.gov
Hydrogen Storage: Investigating imidazolium-based ionic liquids as reversible hydrogen storage materials. Certain alkyl(aryl)-3-methylimidazolium salts can reversibly add hydrogen in the presence of a catalyst, making them potential candidates for on-board hydrogen storage. wikipedia.org
Biomaterials and Anthelmintic Agents: While outside the direct scope of this chemical-focused article, it is noteworthy that functionalized imidazolium salts are being explored for biological applications, with activity depending on factors like N-alkyl side-chain length and the nature of the anion. researchgate.netduke.edu
The table below summarizes how structural modifications can be used to tailor imidazolium salts for different applications.
| Structural Modification | Target Property | Potential Application | Reference |
| Attaching benzyl (B1604629) groups | Increased carbonization yield, heteroatom-doping | High-performance battery anodes | rsc.org |
| Polymerizing into polyesters | Controlled ionic conductivity and morphology | Ion exchange membranes, transducers | researchgate.net |
| Functionalizing with amine groups | CO₂ reactivity | Gas separation from streams | nih.gov |
| Creating interlocked catenane structures | Specific anion recognition | Anion sensing, separation | rsc.org |
Integration of Computational and Experimental Approaches for Rational Design
To accelerate the discovery and optimization of derivatives and applications of this compound, a synergistic approach combining computational modeling and experimental validation is essential. researchgate.netnih.gov This integrated strategy allows for the rational design of molecules with desired properties, reducing the time and resources required for purely empirical screening.
Key aspects of this integrated approach include:
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of imidazolium salt derivatives with their catalytic activity or material properties. researchgate.net This can help predict the performance of yet-to-be-synthesized compounds.
Molecular Docking and Simulation: Using molecular docking to study the binding of imidazolium-derived ligands to metal centers or enzyme active sites. nih.govnih.gov Molecular dynamics simulations can provide insights into the behavior of these salts in solution and their interactions with other molecules.
DFT Calculations: Employing Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and thermodynamic properties of the imidazolium salts and their intermediates. researchgate.net DFT can be used to calculate parameters like HOMO-LUMO energy gaps to understand reactivity. researchgate.net
Iterative Feedback Loop: Using computational predictions to guide experimental synthesis and testing. The experimental results are then fed back to refine the computational models, creating a cycle of continuous improvement. nih.gov
This combined approach is crucial because designing for specific properties, like selectivity, is a complex challenge. It requires evaluating energy differences for a ligand binding to multiple targets, a task where computational methods can significantly narrow down the experimental search space. acs.org
Scale-Up and Industrial Applicability Considerations
For any promising derivative of this compound to have a real-world impact, its synthesis and application must be scalable and economically viable. Future research must address the challenges of transitioning from laboratory-scale synthesis to industrial production.
Important considerations include:
Simplified Synthetic Routes: There is a constant need for general and simple methods for preparing imidazolium salts that can be implemented on an industrial scale. google.com Research should focus on developing high-yield, low-cost synthetic pathways that avoid expensive reagents and complex purification steps like column chromatography, which can be difficult to scale up. google.com
Process Optimization: Optimizing reaction conditions (temperature, pressure, catalyst loading, reaction time) to maximize yield and minimize waste.
Catalyst and Material Recyclability: Developing robust systems where the imidazolium-based catalyst or material can be easily recovered and reused multiple times without significant loss of activity. This is a key advantage of heterogenized systems. researchgate.netrsc.org
Green Chemistry Principles: Ensuring that the entire lifecycle of the product, from synthesis to disposal, adheres to the principles of green chemistry, such as using less hazardous materials and improving energy efficiency. nih.gov
Patents for preparing imidazolium salts highlight the importance of developing processes that are generally applicable regardless of the specific substituents, indicating a strong industrial interest in scalable synthetic methods. google.com
Q & A
Q. What are the standard synthetic routes for 2-(Methylthio)-1H-imidazolium bromide?
The compound is typically synthesized via alkylation of 2-mercaptoimidazole derivatives. A common method involves reacting 2-methylthioimidazole with methyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Quaternization of the imidazole ring with methyl bromide introduces the methylthio group, followed by bromide anion exchange or direct alkylation in the presence of KBr . Purity (>99%) is confirmed via NMR and mass spectrometry .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in airtight containers away from moisture, as imidazolium salts are hygroscopic. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to water .
- Temperature : Controlled reflux (60–80°C) minimizes side reactions .
- Catalyst use : Sub-stoichiometric KBr or phase-transfer catalysts improve bromide incorporation .
- Stoichiometry : A 1.2:1 molar ratio of methyl bromide to imidazole precursor maximizes yield .
Q. How does X-ray crystallography resolve structural ambiguities and hydrogen-bonding interactions?
Single-crystal X-ray diffraction confirms the planar geometry of the imidazolium ring and methylthio substituent orientation. For example, hydrogen-bonded dimers (N-H···Br⁻) stabilize the crystal lattice, as observed in analogous bromoimidazolium salts . Data from the Cambridge Crystallographic Data Centre (CCDC) provide reference metrics for bond lengths/angles .
Q. How do structural modifications (e.g., alkyl chain length) affect physicochemical properties?
Comparative studies of imidazolium salts show:
- Melting points : Longer alkyl chains (e.g., decyl groups) lower melting points due to reduced ionic character .
- Solubility : Methylthio derivatives exhibit higher solubility in polar solvents than alkyl-substituted analogs .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>250°C) influenced by substituent electronegativity .
Q. How can conflicting data on ionic liquid purity and stability be resolved?
- Multi-method validation : Combine HPLC, Karl Fischer titration, and ¹H NMR to assess purity and moisture content .
- Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via UV-Vis or FT-IR .
- Cross-laboratory reproducibility : Compare synthetic protocols (e.g., solvent drying methods) to identify contamination sources .
Q. What role does this compound play in catalytic systems?
The compound acts as a solvent or co-catalyst in Heck reactions and oxidative bromination. For example, in benzyl bromide synthesis, it stabilizes transition states via charge delocalization, enhancing reaction rates . Synergistic effects with metal catalysts (e.g., Pd) are under investigation for cross-coupling applications .
Data Contradiction Analysis
- Purity discrepancies : Studies report >99% purity (via NMR ) vs. 98% (elemental analysis ). These may arise from residual solvents or anion exchange inefficiencies, necessitating protocol standardization.
- Thermal stability : Some sources cite decomposition at 250°C , while others note instability above 200°C . Differences likely stem from heating rates or atmospheric conditions (N₂ vs. air).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
